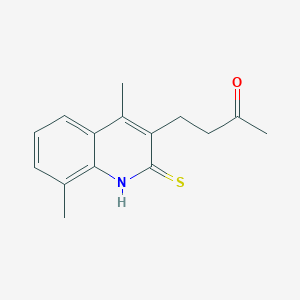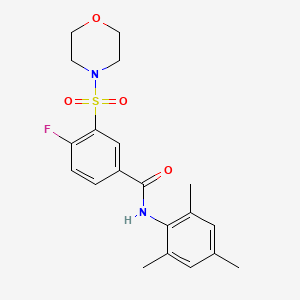
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. Inflammation research has shown that this compound A can inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation. In neurodegenerative disease research, this compound A has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of neuroinflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound A can reduce inflammation and oxidative stress in animal models. In neurodegenerative disease research, this compound A has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research groups.
Direcciones Futuras
There are several future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound A. In inflammation research, more studies are needed to determine the mechanism of action of this compound A and its potential use in treating chronic inflammatory diseases. In neurodegenerative disease research, future studies are needed to determine the long-term effects of this compound A on cognitive function and neuroprotection.
In conclusion, this compound A is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound A in various fields of research.
Métodos De Síntesis
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A involves the reaction of 2-chloro-4,6-dimethylphenol with 2-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then acetylated with acetic anhydride to obtain this compound A.
Aplicaciones Científicas De Investigación
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been studied for its potential application in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, this compound A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that this compound A has anti-inflammatory properties and can reduce inflammation in animal models. In neurodegenerative disease research, this compound A has shown potential neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(13(18)9-11)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYNGCSAHRVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)

![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)


![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

